molecular formula C22H20N6O2 B2692978 3-(3-methylphenyl)-6-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one CAS No. 872590-99-3

3-(3-methylphenyl)-6-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

Cat. No.: B2692978
CAS No.: 872590-99-3
M. Wt: 400.442
InChI Key: CXZVQIILXLFELI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Methylphenyl)-6-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a heterocyclic compound featuring a fused triazolo-pyrimidinone core. Its structure includes a 3-methylphenyl substituent at position 3 and a 2-oxoethyl group linked to a tetrahydroquinoline moiety at position 6 (Figure 1).

Properties

IUPAC Name

6-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-3-(3-methylphenyl)triazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N6O2/c1-15-6-4-9-17(12-15)28-21-20(24-25-28)22(30)26(14-23-21)13-19(29)27-11-5-8-16-7-2-3-10-18(16)27/h2-4,6-7,9-10,12,14H,5,8,11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXZVQIILXLFELI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C3=C(C(=O)N(C=N3)CC(=O)N4CCCC5=CC=CC=C54)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-methylphenyl)-6-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one typically involves multi-step organic reactions. The process begins with the preparation of the triazolopyrimidine core, followed by the introduction of the 3-methylphenyl and tetrahydroquinolinyl groups. Common reagents used in these reactions include hydrazine, aldehydes, and various catalysts to facilitate the formation of the triazole and pyrimidine rings.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(3-methylphenyl)-6-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens, acids, and bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

Synthesis and Characterization

The synthesis of the compound typically involves multi-step reactions starting from readily available precursors. The synthetic pathway often includes the formation of triazole and pyrimidine rings through cyclization reactions. Characterization methods such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared spectroscopy (IR) are employed to confirm the structure and purity of the synthesized compounds.

Antimicrobial Activity

Research has shown that derivatives of triazolo-pyrimidines exhibit significant antimicrobial properties. For instance, compounds with similar structures have been tested against various strains of bacteria and fungi. The mechanism of action often involves interference with bacterial DNA synthesis or cell wall integrity. A study demonstrated that triazole derivatives displayed potent activity against Mycobacterium tuberculosis, indicating that this compound may also possess similar properties due to structural similarities with known antimycobacterial agents .

Anticancer Properties

The compound has also been investigated for its anticancer potential. Studies focusing on various cancer cell lines (e.g., MCF-7 for breast cancer) have shown promising results. The mechanism often involves induction of apoptosis and inhibition of cell proliferation. For example, related compounds were found to inhibit cancer cell growth with IC50 values in the low micromolar range . This suggests that the compound could be further explored as a lead molecule in anticancer drug development.

Case Studies

Case Study 1: Antitubercular Activity

In a study evaluating new triazole hybrids for antitubercular activity, several compounds were synthesized and screened against Mycobacterium tuberculosis. The results indicated that some derivatives exhibited significant inhibitory effects on both drug-sensitive and multidrug-resistant strains . This highlights the potential application of the target compound in developing new treatments for tuberculosis.

Case Study 2: Anticancer Activity

In another investigation focusing on anticancer activity, a series of triazolo-pyrimidine derivatives were synthesized and tested against various human cancer cell lines. The results showed that certain modifications to the chemical structure enhanced cytotoxic effects significantly compared to standard chemotherapeutics . This underscores the importance of structural optimization in enhancing biological activity.

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50 Value (µg/mL)Reference
AntitubercularMycobacterium tuberculosisVaries
AnticancerMCF-7 (breast cancer)1.9 - 7.52
AntimicrobialVarious bacteriaVaries

Mechanism of Action

The mechanism of action of 3-(3-methylphenyl)-6-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound’s effects are mediated through pathways that regulate cell signaling, gene expression, and metabolic activities.

Comparison with Similar Compounds

Structural and Functional Analogues

Triazolo[4,5-d]pyrimidin-7-one Derivatives

a) 3-(3,4-Dimethoxyphenyl)-6-[2-oxo-2-(4-phenylpiperazinyl)ethyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one ()
  • Substituents : 3,4-Dimethoxyphenyl (electron-rich aryl) and 4-phenylpiperazinyl (basic amine).
  • Key Differences: The piperazinyl group, unlike tetrahydroquinoline, lacks fused aromaticity, reducing planarity and altering receptor-binding profiles.
  • Implications : Enhanced solubility due to methoxy groups but reduced lipophilicity compared to the 3-methylphenyl analogue .
b) 6-{[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(3-methoxybenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one ()
  • Substituents : Oxadiazole and methoxybenzyl groups.
  • Methoxybenzyl may increase metabolic stability compared to tetrahydroquinoline .

Triazolo[4,3-a]pyrimidin-5(1H)-one Derivatives

a) 3-(2-Hydroxyphenyl)-7-methyl-1-phenyl-[1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one ()
  • Substituents : Hydroxyphenyl and methyl groups.
  • Key Differences: The hydroxyl group enables hydrogen bonding but reduces lipophilicity. The triazolo[4,3-a]pyrimidinone core differs in ring fusion position, altering electronic properties.
  • Physical Data : Melting point 184°C; IR confirms C=O and OH groups .

Pyrazolo[4,3-c]pyridine Derivatives

a) Ethyl 3-Oxo-2-phenyl-5-(quinolin-3-yl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate ()
  • Substituents: Quinolinyl and ethyl ester.
  • The quinolinyl group may enhance DNA intercalation .

Thiazolo[4,5-d]pyrimidinones ()

  • Examples : 6-Ethyl-5-((2-oxo-2-(p-tolyl)ethyl)thio)-3-phenyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one.
  • Key Differences : Replacement of triazole with thiazole and thioxo groups increases sulfur-mediated interactions (e.g., covalent binding).

Comparative Data Table

Compound Class Core Structure Substituents Molecular Weight (g/mol) Melting Point (°C) Key Features Reference
Target Compound Triazolo[4,5-d]pyrimidin-7-one 3-Methylphenyl, tetrahydroquinolin-1-yl ~464 (estimated) N/A High lipophilicity, bicyclic amine
3,4-Dimethoxyphenyl derivative Triazolo[4,5-d]pyrimidin-7-one 3,4-Dimethoxyphenyl, 4-phenylpiperazinyl ~520 (estimated) N/A Enhanced solubility
Triazolo[4,3-a]pyrimidin-5(1H)-one Triazolo[4,3-a]pyrimidinone 2-Hydroxyphenyl, methyl 318.32 184 Hydrogen-bond donor
Pyrazolo[4,3-c]pyridine Pyrazolo-pyridine Quinolin-3-yl, ethyl ester 410.43 248–251 DNA intercalation potential

Biological Activity

The compound 3-(3-methylphenyl)-6-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a member of the triazolo[4,5-d]pyrimidine class of compounds. This class has garnered attention due to its diverse biological activities, including antiviral and anticancer properties. This article reviews the biological activity of this specific compound based on available research findings.

Chemical Structure and Properties

The structure of the compound can be broken down into several key components:

  • Triazolo[4,5-d]pyrimidine Core : This bicyclic structure is known for its pharmacological properties.
  • Tetrahydroquinoline Moiety : This component may contribute to the compound's interaction with biological targets.

The molecular formula is C19H22N4O2, indicating a complex arrangement that may influence its biological interactions.

Antiviral Activity

Research has indicated that triazolo[4,5-d]pyrimidin-7(6H)-one derivatives exhibit significant antiviral activity. For instance:

  • Chikungunya Virus (CHIKV) : A study demonstrated that compounds within this class can inhibit CHIKV replication by targeting the viral capping enzyme nsP1. The results showed effective inhibition in the low micromolar range (IC50 values) when tested against various CHIKV isolates .

Anticancer Activity

The potential anticancer properties of triazolo[4,5-d]pyrimidines have also been explored:

  • Inhibition of Isocitrate Dehydrogenase (IDH1) : Certain derivatives have been reported to selectively inhibit mutant forms of IDH1 associated with gliomas and acute myeloid leukemia (AML). These compounds showed promising results in reducing tumor growth in xenograft models .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings from various studies include:

  • Substituent Effects : Modifications at specific positions on the triazolo and pyrimidine rings significantly impact potency. For example:
    • Methyl substitutions enhance antiviral activity against CHIKV.
    • The presence of a tetrahydroquinoline moiety appears to improve selectivity for cancer targets .

Case Study 1: Antiviral Efficacy Against CHIKV

A detailed investigation into a series of triazolo[4,5-d]pyrimidin-7(6H)-ones revealed their mechanism of action against CHIKV. The study utilized virus yield reduction assays and cell viability tests to establish that these compounds effectively inhibit viral replication by interfering with the capping process essential for viral RNA stability .

Case Study 2: Targeting Mutant IDH1 in Cancer Therapy

In a separate study focused on mutant IDH1 inhibitors derived from triazolo[4,5-d]pyrimidines, researchers observed that specific structural modifications led to enhanced selectivity and potency against cancer cell lines expressing these mutations. The compounds were tested in vitro and in vivo, demonstrating significant tumor reduction compared to controls .

Q & A

Basic Question: What are the key synthetic routes and critical reaction conditions for preparing this triazolo-pyrimidine derivative?

Methodological Answer:
The synthesis involves multi-step protocols, typically starting with cyclization to form the triazolo-pyrimidine core followed by functionalization. Critical steps include:

  • Cyclization: Formation of the triazole ring via Cu-catalyzed azide-alkyne cycloaddition (CuAAC) under inert conditions (e.g., N₂ atmosphere) .
  • Coupling Reactions: Alkylation or acylation at the 6-position using 2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl groups, often requiring anhydrous solvents (e.g., DMF) and base catalysis (e.g., K₂CO₃) .
  • Purification: Column chromatography with gradient elution (e.g., hexane/ethyl acetate) is essential due to the compound’s polarity and structural complexity .

Advanced Question: How can reaction conditions be optimized to improve yield and selectivity for the 6-substituted triazolo-pyrimidine scaffold?

Methodological Answer:
Advanced optimization strategies include:

  • Design of Experiments (DoE): Use factorial designs to evaluate variables (temperature, solvent, catalyst loading) and identify interactions affecting yield .
  • Heuristic Algorithms: Apply Bayesian optimization to predict optimal conditions for coupling reactions, minimizing experimental iterations .
  • In-line Analytics: Implement real-time HPLC monitoring to track intermediates and adjust reaction parameters dynamically .

Basic Question: What spectroscopic and computational methods are recommended for structural characterization?

Methodological Answer:

  • NMR Spectroscopy: ¹H/¹³C-NMR for verifying substituent positions (e.g., methylphenyl at C3) and confirming stereochemistry .
  • Mass Spectrometry (HRMS): Validate molecular weight and fragmentation patterns, particularly for the tetrahydroquinoline moiety .
  • X-ray Crystallography: Resolve crystal structures to confirm regioselectivity in triazole-pyrimidine fusion .

Advanced Question: How can conflicting biological activity data (e.g., antimicrobial vs. anticancer assays) be resolved for this compound?

Methodological Answer:

  • Orthogonal Assays: Compare results across multiple cell lines (e.g., HeLa vs. MCF-7) and microbial strains to identify specificity .
  • Mechanistic Profiling: Use kinase inhibition panels or proteomics to map target interactions and explain contradictory effects .
  • SAR Studies: Modify substituents (e.g., tetrahydroquinoline substituents) to isolate contributions to bioactivity .

Basic Question: What analytical techniques are suitable for assessing purity and stability?

Methodological Answer:

  • HPLC-PDA: Detect impurities at trace levels (<0.1%) using C18 columns and acetonitrile/water gradients .
  • Forced Degradation: Expose the compound to heat, light, and humidity to identify degradation pathways (e.g., hydrolysis of the lactam ring) .
  • LC-MS/MS: Monitor stability in biological matrices (e.g., plasma) for pharmacokinetic studies .

Advanced Question: How can computational modeling guide the design of derivatives with enhanced target binding?

Methodological Answer:

  • Molecular Docking: Simulate interactions with target proteins (e.g., kinases) using software like AutoDock Vina to prioritize substituent modifications .
  • QSAR Modeling: Correlate electronic descriptors (e.g., logP, HOMO-LUMO gaps) with bioactivity to predict optimized structures .
  • MD Simulations: Assess conformational stability of the tetrahydroquinoline moiety in aqueous environments .

Basic Question: What safety precautions are required when handling this compound in the lab?

Methodological Answer:

  • Hazard Assessment: Review GHS classifications for similar triazolo-pyrimidines; prioritize fume hood use for powder handling .
  • Waste Disposal: Neutralize reaction byproducts (e.g., heavy metal catalysts) via chelation before disposal .

Advanced Question: How can continuous-flow chemistry improve scalability of the synthesis?

Methodological Answer:

  • Microreactor Systems: Enhance heat/mass transfer for exothermic steps (e.g., cyclization) to reduce side reactions .
  • In-line Quenching: Integrate scavenger resins to remove excess reagents and automate purification .

Advanced Question: What strategies address low solubility in aqueous media for in vivo studies?

Methodological Answer:

  • Prodrug Design: Introduce hydrolyzable groups (e.g., phosphate esters) at the 7-oxo position .
  • Nanoformulation: Use liposomal encapsulation or cyclodextrin complexes to enhance bioavailability .

Advanced Question: How do substituent variations (e.g., methylphenyl vs. fluorophenyl) impact photophysical properties?

Methodological Answer:

  • UV-Vis/FL Spectroscopy: Compare absorbance/emission spectra to correlate substituent electronic effects (e.g., electron-withdrawing groups redshift λmax) .
  • TD-DFT Calculations: Predict excited-state behavior and charge transfer mechanisms for optoelectronic applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.